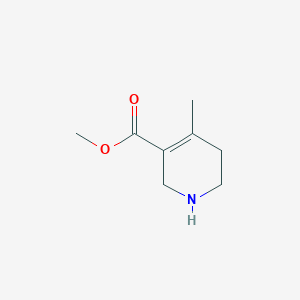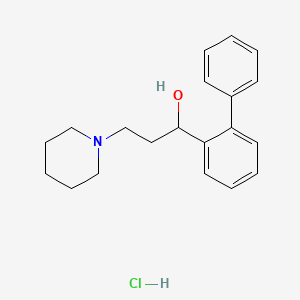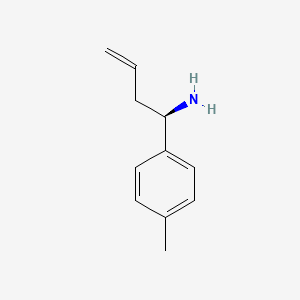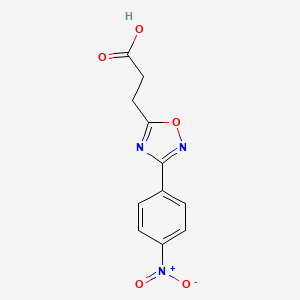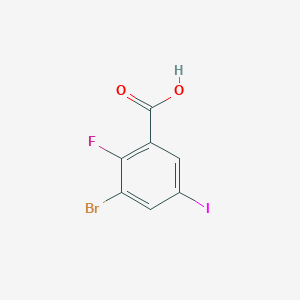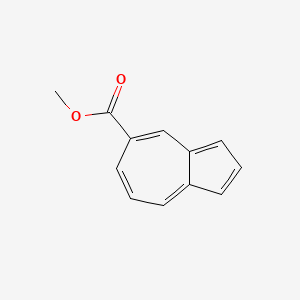
Methyl azulene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl azulene-5-carboxylate is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure. This compound is of interest in various fields due to its distinctive chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl azulene-5-carboxylate can be synthesized through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis . Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl azulene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted azulene derivatives .
科学研究应用
Methyl azulene-5-carboxylate has numerous applications in scientific research:
作用机制
The mechanism of action of methyl azulene-5-carboxylate involves its interaction with various molecular targets. For instance, in photodynamic therapy, it generates singlet oxygen upon activation by light, which can induce cell death in targeted tissues . The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .
相似化合物的比较
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its soothing effects.
Uniqueness
Methyl azulene-5-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other azulene derivatives
属性
CAS 编号 |
54380-72-2 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
methyl azulene-5-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-7-3-5-9-4-2-6-10(9)8-11/h2-8H,1H3 |
InChI 键 |
LJDMYRNJYQKQFD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC=CC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


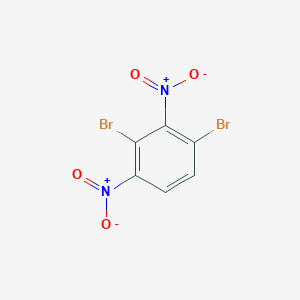
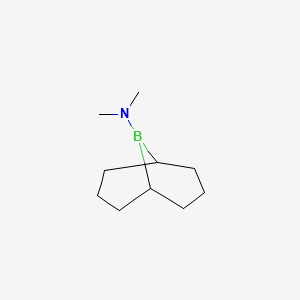
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
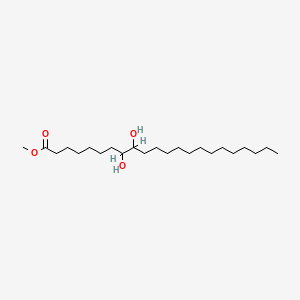
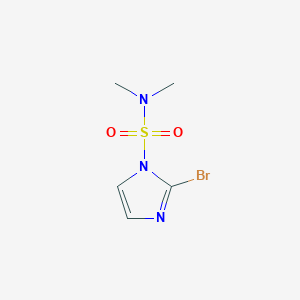
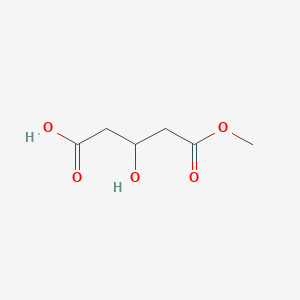
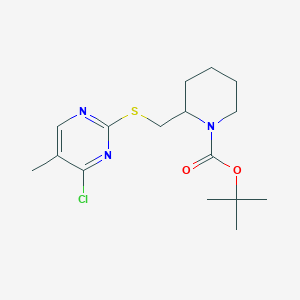
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)

